molecular formula C7H7ClN2O2 B1395694 Methyl 3-chloro-5-methylpyrazine-2-carboxylate CAS No. 859063-65-3

Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Cat. No.: B1395694
CAS No.: 859063-65-3
M. Wt: 186.59 g/mol
InChI Key: PCXXNIDVYAIUHR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2. It is a pyrazine derivative, characterized by the presence of a chloro group and a methyl group attached to the pyrazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-chloro-5-methylpyrazine-2-carboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C .

Biochemical Analysis

Biochemical Properties

Methyl 3-chloro-5-methylpyrazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound may interact with other biomolecules, altering their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolic pathways of cells, affecting the overall cellular function . Moreover, it may impact cell signaling pathways by modulating the activity of specific proteins involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, binding to the active site of the enzyme and preventing its normal function . This inhibition can lead to changes in the expression of genes regulated by the metabolic products of CYP1A2. Additionally, this compound may interact with other enzymes, either inhibiting or activating them, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues due to the inhibition of CYP1A2 and the accumulation of its substrates

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with CYP1A2. This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds. By inhibiting CYP1A2, this compound can alter the metabolic flux and levels of metabolites processed by this enzyme . This interaction may have downstream effects on other metabolic pathways and the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is likely to be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation in certain cellular compartments.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification. The process is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The pyrazine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of 3-azido-5-methylpyrazine-2-carboxylate or 3-thiocyanato-5-methylpyrazine-2-carboxylate.

    Oxidation: Formation of 3-chloro-5-methylpyrazine-2-carboxylic acid.

    Reduction: Formation of partially or fully reduced pyrazine derivatives.

Scientific Research Applications

Methyl 3-chloro-5-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloropyrazine-2-carboxylate
  • Methyl 3-methylpyrazine-2-carboxylate
  • Methyl 3-chloropyrazine-2-carboxylate

Uniqueness

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is unique due to the presence of both a chloro and a methyl group on the pyrazine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXNIDVYAIUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702163
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859063-65-3
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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